molecular formula C19H19F3N2O4S B3000980 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954655-47-1

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Katalognummer: B3000980
CAS-Nummer: 954655-47-1
Molekulargewicht: 428.43
InChI-Schlüssel: VKUSWOINPUVFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring fused with a 4-methoxyphenyl group and a trifluoromethyl-substituted benzenesulfonamide moiety. The pyrrolidinone core introduces conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c1-28-15-8-6-14(7-9-15)24-12-13(10-18(24)25)11-23-29(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,13,23H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSWOINPUVFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention in various fields of biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrrolidinone ring , a methoxyphenyl group , and a trifluoromethyl benzenesulfonamide moiety. These structural elements contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism can involve:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
  • Receptor Modulation : It could also function as an allosteric modulator, influencing receptor conformation and function without directly competing with the natural ligand.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide have shown efficacy against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, compounds with structural similarities demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Neuroprotective Effects : A study involving a related compound demonstrated neuroprotective effects in cellular models of neurodegeneration. The compound was able to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .
  • Anticancer Properties : Another investigation revealed that derivatives of the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Research Findings Summary

Biological ActivityTargetIC50 (µM)References
AChE InhibitionEnzyme27.04 - 106.75
BuChE InhibitionEnzyme58.01 - 277.48
AntimicrobialBacteriaVariable (effective against MRSA)
CytotoxicityCancer CellsVariable (specific cell lines)

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s uniqueness lies in its hybrid structure combining a pyrrolidinone ring, methoxyphenyl, and trifluoromethylbenzenesulfonamide. Below is a comparative analysis with structurally related compounds from diverse sources:

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Key Features Bioactivity/Applications Reference
Title Compound Pyrrolidinone, 4-methoxyphenyl, trifluoromethylbenzenesulfonamide Hypothesized enzyme inhibition (e.g., kinases)
N-(4-Methoxyphenyl)benzenesulfonamide Simple benzenesulfonamide with methoxyphenyl Sulfonamide synthesis intermediate
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...) Pyrazolo[3,4-d]pyrimidinyl, chromenone, sulfonamide Patent-derived (likely kinase/enzyme inhibition)
Plant-derived amides (e.g., compound 4, 6, 7, 12) Phenolic/methoxy amides Anti-inflammatory (IC₅₀ <17.21 μM)
EP 2 697 207 B1 Patent Compound Trifluoromethyl, cyclohexenyl, oxazolidinone, sulfonamide Enzyme inhibition (e.g., proteases)

Functional Group Impact

  • Sulfonamide vs. Amide Backbone : Unlike the anti-inflammatory amides in (e.g., compound 4, IC₅₀ 17.21 μM), the title compound’s sulfonamide group may target different pathways, such as carbonic anhydrase or kinase inhibition, common in sulfonamide pharmacophores .
  • Pyrrolidinone Ring: Introduces rigidity and hydrogen-bonding capacity, differing from the flexible chromenone () or cyclohexenyl () moieties. This could influence selectivity in enzyme binding .

Hypothetical Pharmacokinetic Properties

  • Solubility: The pyrrolidinone’s polar carbonyl group may improve aqueous solubility relative to purely aromatic sulfonamides .

Bioactivity Considerations

While direct bioactivity data for the title compound is unavailable, structural analogs provide insights:

  • Anti-inflammatory Potential: Unlike phenolic amides (), sulfonamides typically exhibit broader enzyme inhibition rather than cytokine modulation.
  • Enzyme Inhibition : The trifluoromethyl group in ’s compound suggests utility in protease inhibition, a plausible target for the title compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.